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Compound of Interest

Compound Name:
[2,2'-Bithiophene]-5,5'-

dicarboxaldehyde

Cat. No.: B188401 Get Quote

IUPAC Name: thieno[3,2-b]thiophene-2,5-dicarboxylic acid Molecular Formula: C₈H₄O₄S₂ CAS

Number: 18646-81-6

This guide focuses on thieno[3,2-b]thiophene-2,5-dicarboxylic acid, a key dithiophene

compound. While the molecular formula C₁₀H₆O₂S₂ was initially specified, thieno[3,2-

b]thiophene-2,5-dicarboxylic acid (C₈H₄O₄S₂) is a more extensively documented and

scientifically significant derivative of the dithiophene core, serving as a foundational building

block in various research applications, including drug development and materials science. This

document provides a comprehensive overview of its synthesis, characterization, and

applications for researchers, scientists, and drug development professionals.

Physicochemical and Biological Activity Data
The following table summarizes key quantitative data for thieno[3,2-b]thiophene-2,5-

dicarboxylic acid and some of its derivatives.
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Biological
Activity/Pro
perty

Reference

Thieno[3,2-

b]thiophene-

2,5-

dicarboxylic

acid

C₈H₄O₄S₂ 228.25 >300

Precursor for

MOFs and

organic

semiconducto

rs

[1][2]

Dimethyl

thieno[3,2-

b]thiophene-

2,5-

dicarboxylate

C₁₀H₈O₄S₂ 256.3 231-232
Intermediate

in synthesis
[3]

Thieno[3,2-

b]thiophene-

2-carboxylic

acid

derivative

(Compound

13)

Not specified Not specified Not specified

Potent

GPR35

agonist

[4]

Thieno[3,2-

b]thiophene-

2-carboxylic

acid

derivative

(Compound

30)

Not specified Not specified Not specified

High efficacy

for β-arrestin

translocation

(GPR35)

[4]

Thieno[3,2-

b]thiophene-

2-carboxylic

acid

derivative

(Compound

36)

Not specified Not specified Not specified

High efficacy

for β-arrestin

translocation

(GPR35)

[4]
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Experimental Protocols
Synthesis of Thieno[3,2-b]thiophene-2,5-dicarboxylic
Acid
A versatile method for synthesizing the thieno[3,2-b]thiophene core involves the reaction of 3-

nitrothiophene-2,5-dicarboxylates with sulfur nucleophiles, followed by cyclization.[3][5] A

detailed protocol for a related synthesis is described below.

Synthesis of Dimethyl 3-(Alkylthio)thiophene-2,5-dicarboxylates as precursors:

Reduction of Disulfide: In a round-bottom flask, dissolve the starting disulfide derivative in

DMF. Add NaBH₄ to the solution and stir at 75°C for 15 minutes to achieve reduction.

Quenching: Quench the excess NaBH₄ by carefully adding methanol.

Alkylation: Add an appropriate alkylating agent to the reaction mixture and stir for 20 minutes

at room temperature.

Work-up: Extract the product with a suitable organic solvent, dry over anhydrous MgSO₄,

and concentrate under reduced pressure.

Purification: Purify the crude product by crystallization or column chromatography.

Base-promoted Cyclization to form the Thieno[3,2-b]thiophene core:

Reaction Setup: In a flask, suspend the purified 3-(alkylthio)thiophene-2,5-dicarboxylate

precursor in a suitable solvent such as a mixture of toluene and methanol.

Addition of Base: Add a base, for example, Mg(OMe)₂, to the suspension.

Reaction Conditions: Heat the reaction mixture at 90°C for 2 hours.

Acidification: After cooling, acidify the reaction mixture to precipitate the thieno[3,2-

b]thiophene derivative.

Isolation: Isolate the product by filtration, wash with water, and dry.
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Characterization Methods
The synthesized compounds are typically characterized using a variety of analytical

techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine

the chemical structure of the compounds.[3]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to

confirm the molecular weight and elemental composition.[3]

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in

the molecule.[1]

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the

compound.[1]

Melting Point Analysis: Used to determine the purity of the synthesized compounds.[3]

Applications in Drug Development and Signaling
Pathways
Derivatives of the thieno[3,2-b]thiophene core have shown significant promise in drug

discovery, particularly as modulators of key signaling pathways.

GPR35 Agonism
Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as agonists of the G

protein-coupled receptor 35 (GPR35).[4] GPR35 is an orphan receptor that is implicated in

various physiological and pathological processes, making it an attractive target for drug

development.

Activation of GPR35 by these agonists can lead to the recruitment of β-arrestin, a key event in

G protein-coupled receptor signaling that can lead to receptor desensitization and

internalization, as well as initiating distinct signaling cascades.
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Caption: GPR35 signaling pathway activated by a thieno[3,2-b]thiophene derivative.

EGFR Inhibition
Thieno[2,3-b]thiophene derivatives, isomeric to the main compound of this guide, have been

investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6] EGFR

is a crucial signaling protein that, when dysregulated, can lead to uncontrolled cell growth and

cancer. Inhibiting its kinase activity is a validated strategy in oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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